molecular formula C17H13ClN4O2S2 B251043 N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide

N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide

カタログ番号 B251043
分子量: 404.9 g/mol
InChIキー: SLJQKHWIPABYGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

作用機序

ABT-737 targets anti-apoptotic proteins of the N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide family, specifically N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide, Bcl-xL, and Bcl-w. These proteins play a crucial role in preventing apoptosis in cancer cells. ABT-737 binds to the BH3 domain of these proteins, preventing their interaction with pro-apoptotic proteins and leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, ABT-737 has been found to have limited efficacy in some cancer types, such as colon cancer.

実験室実験の利点と制限

ABT-737 has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, ABT-737 has been found to have limited efficacy in some cancer types, and its use in clinical settings is still under investigation.

将来の方向性

1. Combination therapy: ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine optimal combinations for different cancer types.
2. Resistance mechanisms: Resistance to ABT-737 has been observed in some cancer types, and further studies are needed to identify the underlying mechanisms and develop strategies to overcome resistance.
3. Development of new N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide inhibitors: ABT-737 targets only a subset of anti-apoptotic proteins of the N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide family, and the development of new inhibitors that target other family members may lead to improved efficacy in cancer therapy.

合成法

The synthesis of ABT-737 involves the condensation of 4-chlorobenzoic acid with 2-aminothiophenol, followed by acetylation and coupling with 6-amino-1,3-benzothiazole-2-carboxylic acid. The resulting product is then treated with thionyl chloride and ammonia to obtain ABT-737.

科学的研究の応用

ABT-737 has been studied extensively in preclinical models for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

特性

分子式

C17H13ClN4O2S2

分子量

404.9 g/mol

IUPAC名

N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-4-chlorobenzamide

InChI

InChI=1S/C17H13ClN4O2S2/c1-9(23)19-12-6-7-13-14(8-12)26-17(20-13)22-16(25)21-15(24)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,19,23)(H2,20,21,22,24,25)

InChIキー

SLJQKHWIPABYGB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

正規SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。